1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that belongs to the class of azetidines and thiazoles
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of a thioamide with an α-halo ketone to form the thiazole ring. This intermediate can then be reacted with an azetidine derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Chemischer Reaktionen
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
2-Acetylthiazoline: Another thiazole derivative with different functional groups.
1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone: Similar structure but with an ethanone group instead of an azetidine.
2-Thiazoline, 2-acetyl: A thiazoline derivative with an acetyl group. These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C6H13Cl2N3S |
---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H11N3S.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h5H,1-4,7H2;2*1H |
InChI-Schlüssel |
VVNDVBZFHKJIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)N2CC(C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.